4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene

Description

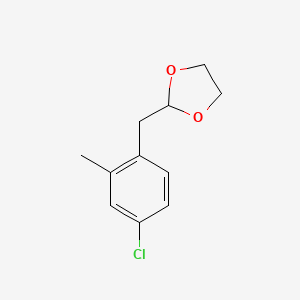

4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 4, a methyl group at position 2, and a 1,3-dioxolan-2-ylmethyl moiety. The 1,3-dioxolane ring, a five-membered cyclic acetal containing two oxygen atoms, enhances solubility in polar solvents and may improve metabolic stability in biological systems . This compound is structurally related to agrochemicals and pharmaceuticals, where the dioxolane group often serves as a functional handle for bioactivity or chemical modification .

Properties

IUPAC Name |

2-[(4-chloro-2-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-6-10(12)3-2-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZOLROABCYBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645887 | |

| Record name | 2-[(4-Chloro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-13-2 | |

| Record name | 1,3-Dioxolane, 2-[(4-chloro-2-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chloro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 4-chloro-2-methylbenzyl chloride with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal and Antibacterial Activity

One of the primary applications of 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is in the development of antifungal and antibacterial agents. Research indicates that derivatives of this compound, particularly those related to 1-(1,3-dioxolan-2-ylmethyl) azoles, exhibit enhanced antifungal activity against pathogens such as Candida albicans and Trichophyton mentagrophytes .

Formulation and Dosage Forms

The compound can be formulated into various pharmaceutical preparations including:

- Tablets and Capsules : Typically containing 50-200 mg of the active ingredient.

- Topical Applications : Creams, ointments, and jellies with concentrations ranging from 0.1% to 3% by weight.

- Injectable Solutions : Parenteral formulations with concentrations between 0.1% to 5% by weight .

Agrochemical Applications

Pesticide Development

The chemical structure of this compound makes it a candidate for developing new pesticides. Its derivatives have shown potential in targeting specific fungal pathogens affecting crops, thus enhancing agricultural productivity .

Chemical Synthesis and Reactions

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including:

- Phase Transfer Reactions : Utilizing chloroform or bromoform in the presence of strong acids to yield the desired compound.

- Acylation Processes : Employing acylating agents like phosgene or thionyl chloride under controlled conditions .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and methyl groups, along with the dioxolane ring, contribute to its reactivity and binding affinity with target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Methoxy-3-methyl (1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-28-9)

- Structure : Benzene with a methoxy group (position 4), methyl group (position 3), and 1,3-dioxolan-2-ylmethyl.

- Properties :

- Applications : Methoxy derivatives are common in drug design for enhanced bioavailability .

3-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene (CAS 123278-03-5)

Variations in Dioxolane Connectivity

2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane

- Properties : Reduced molecular flexibility compared to the target compound. This rigidity may affect binding to biological targets .

- Applications : Acetals like this are often used as ketone-protecting groups in organic synthesis .

4-Chloroacetophenone ethylene acetal

- Structure: Derived from 4-chloroacetophenone, forming a dioxolane acetal.

Bioactive Analogues in Agrochemicals

Difenoconazole (CAS 119446-68-3)

- Structure : Contains a 4-methyl-1,3-dioxolan-2-ylmethyl group linked to a triazole ring.

- Properties : Acts as a fungicide; the dioxolane stabilizes the molecule against hydrolysis in plant tissues .

- Comparison: The triazole moiety in difenoconazole introduces additional bioactivity absent in the target compound .

Fluxofenim (CAS 88485-37-4)

Physicochemical and Functional Comparisons

Key Properties

*Experimental data; †Estimated via analogous structures.

Reactivity and Stability

Biological Activity

4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with a molecular formula of C11H13ClO2. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

| Property | Value |

|---|---|

| Molecular Weight | 212.68 g/mol |

| CAS Number | 898785-13-2 |

| Structure | Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Recent studies have explored the compound's potential as an anticancer agent. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated inhibitory effects on cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

- Anticancer Activity : A case study involving the treatment of human breast cancer cells (MCF-7) with this compound showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups compared to controls.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural destabilization.

- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene with high purity?

- Methodology :

- Step 1 : Start with 2-methylbenzylamine (CAS 89-93-0) as a precursor for introducing the methyl group. React with 1,3-dioxolane derivatives under acidic catalysis (e.g., H₂SO₄) to form the dioxolane moiety via nucleophilic substitution .

- Step 2 : Introduce the chloro substituent via electrophilic aromatic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥97% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify the dioxolane protons as a multiplet (δ 4.0–4.5 ppm) and the methyl group as a singlet (δ 2.3–2.6 ppm). The aromatic protons split into distinct signals due to chloro substitution .

- ¹³C NMR : Confirm the dioxolane carbons (δ 65–75 ppm) and the quaternary carbon bearing the chloro group (δ 125–135 ppm) .

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to detect the molecular ion peak [M+H]⁺ and validate the molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Crystallographic Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .

- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing, followed by SHELXL for least-squares refinement. Key parameters: R1 < 0.05, wR2 < 0.10 .

- Ambiguity Resolution : Analyze torsional angles of the dioxolane ring to distinguish between chair and boat conformations. Discrepancies in bond lengths (>0.02 Å) may indicate dynamic disorder .

Q. What strategies are recommended for analyzing contradictory data in reactivity studies involving the dioxolane moiety?

- Controlled Experiments :

- Hydrolysis Studies : Compare reaction rates in acidic (pH 2–4) vs. neutral conditions. Monitor by HPLC to identify degradation products (e.g., formation of diols or carbonyl compounds) .

- Competitive Reactivity : Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity in nucleophilic attacks .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, solvent polarity) with product distributions .

Q. How to design experiments to study the compound’s stability under varying conditions (pH, temperature)?

- Stability Protocol :

- pH Stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C. Sample aliquots at 0, 24, and 48 hours for LC-MS analysis to track decomposition .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Complement with DSC to identify phase transitions .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 72 hours. Compare degradation profiles using UV-Vis spectroscopy (λ = 200–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.